1,6-Diethyl-1H-indole-2-carboxylic acid
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Overview
Description
1,6-Diethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The indole nucleus is a key structural component in many bioactive molecules, making it a valuable target for synthetic and medicinal chemistry.
Mechanism of Action
Target of Action
Indole derivatives, such as 1,6-Diethyl-1H-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology, and are the primary targets of these compounds .
Mode of Action
The interaction of this compound with its targets results in a series of changes at the molecular level. For instance, indole-2-carboxylic acid has been shown to inhibit the strand transfer of HIV-1 integrase . This interaction disrupts the normal function of the target, leading to the desired therapeutic effects .
Biochemical Pathways
Indole derivatives affect various biochemical pathways. For example, they are involved in the metabolism of tryptophan, an essential amino acid . The degradation of tryptophan in higher plants produces indole-3-acetic acid, a plant hormone . The influence of indole derivatives on these pathways can have downstream effects on a variety of biological processes .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given the broad-spectrum biological activities of indole derivatives . These compounds have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a role in the bioconversion of indoles from tryptophan . Understanding these environmental influences can provide valuable insights into the optimal use of this compound.
Biochemical Analysis
Biochemical Properties
Indole derivatives, including 1,6-Diethyl-1H-indole-2-carboxylic acid, interact with multiple receptors, contributing to their broad-spectrum biological activities . They are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole-2-carboxylic acid has been found to inhibit the strand transfer of HIV-1 integrase, with the indole nucleus observed to chelate with two Mg2+ ions within the active site of integrase .
Metabolic Pathways
Indole, a parent nucleus of this compound, is involved in the bioconversion from tryptophan, an essential amino acid derived entirely from the diet .
Preparation Methods
The synthesis of 1,6-Diethyl-1H-indole-2-carboxylic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For industrial production, the process may be optimized for higher yields and purity, often involving catalytic methods and continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
1,6-Diethyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens and nitro compounds.
Scientific Research Applications
1,6-Diethyl-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1,6-Diethyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-2-carboxylic acid: Similar in structure but with different substituents, leading to varied biological activities.
Biological Activity
Overview
1,6-Diethyl-1H-indole-2-carboxylic acid is a significant derivative of indole, a heterocyclic compound widely recognized for its diverse biological activities. This compound has garnered attention for its potential applications in various fields, particularly in medicinal chemistry due to its antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
Target Interaction
The biological activity of this compound is primarily attributed to its interaction with multiple molecular targets. Notably, it has been shown to inhibit the strand transfer activity of HIV-1 integrase by chelating two magnesium ions within the active site of the enzyme. This inhibition is critical as integrase plays a vital role in the HIV replication cycle .
Biochemical Pathways
The compound influences various biochemical pathways, particularly those involving tryptophan metabolism. The indole nucleus, which serves as the core structure of this compound, is essential for its interaction with biological targets, facilitating its broad-spectrum activity.
Antiviral Activity
Research indicates that derivatives of indole-2-carboxylic acid, including this compound, exhibit significant antiviral properties. For instance, structural optimizations have led to derivatives with improved inhibitory effects against HIV-1 integrase. One such derivative achieved an IC50 value of 0.13 μM, showcasing enhanced potency compared to the parent compound .
Anticancer Properties
Indole derivatives are also being explored for their anticancer potential. The mechanism by which these compounds exert their effects may involve modulation of signaling pathways related to cell proliferation and apoptosis. Specific studies have shown that modifications at various positions on the indole ring can significantly alter biological activity and enhance therapeutic efficacy .
Antimicrobial Effects
The antimicrobial properties of this compound have also been documented. This compound demonstrates effectiveness against a range of bacterial strains, making it a candidate for further development in treating infections.
Study 1: HIV-1 Integrase Inhibition
A recent study evaluated the inhibitory effects of several indole derivatives on HIV-1 integrase. The findings revealed that compounds with structural modifications at the C3 position exhibited enhanced binding affinity and inhibitory activity compared to the parent compound. The best-performing derivative had an IC50 value of 3.11 μM .
Compound | IC50 Value (μM) | Structural Modification |
---|---|---|
1 | 32.37 | None |
17a | 3.11 | C6 Halogenated Benzene |
20a | 0.13 | Extended C3 Branch |
Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of indole derivatives, it was found that specific substitutions at the C6 position significantly enhanced cytotoxicity against cancer cell lines. For example, compounds with methoxyphenyl groups showed improved activity compared to simpler derivatives.
Properties
IUPAC Name |
1,6-diethylindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-9-5-6-10-8-12(13(15)16)14(4-2)11(10)7-9/h5-8H,3-4H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUTVAZESJQZPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=C(N2CC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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